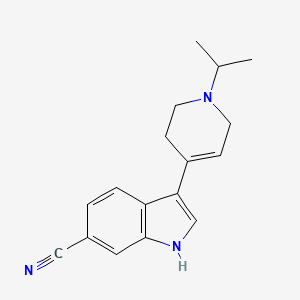
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound that features a unique structure combining an indole ring with a tetrahydropyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
科学的研究の応用
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring is known for its ability to interact with various biological receptors, while the tetrahydropyridine moiety can influence the compound’s binding affinity and selectivity. These interactions can modulate cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-nitro: A similar compound with a nitro group instead of a carbonitrile group.
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine: A related compound with a boronic acid ester group.
Uniqueness
The uniqueness of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C17H19N3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-12(2)20-7-5-14(6-8-20)16-11-19-17-9-13(10-18)3-4-15(16)17/h3-5,9,11-12,19H,6-8H2,1-2H3 |
InChIキー |
SSOOYKUMQPSYQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



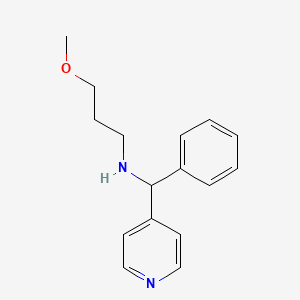
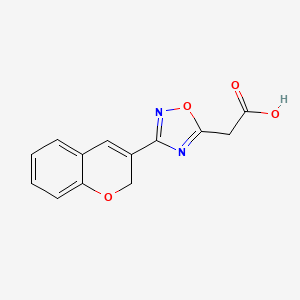



![Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856744.png)
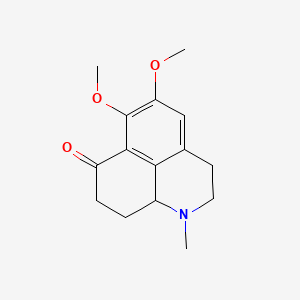

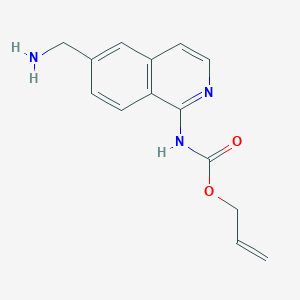
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)
![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
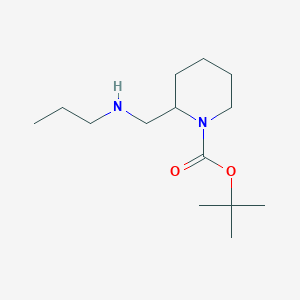
![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)
